3-Benzoyl-4-fluoroaniline hydrochloride
Description
Significance of Anilines and Fluoroanilines in Chemical Research
Anilines, or aminobenzenes, are a cornerstone class of organic compounds, serving as precursors for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. britannica.comchemimpex.com First isolated in 1826, aniline (B41778) and its derivatives are fundamental starting materials in numerous industrial and laboratory syntheses. britannica.com Substituted anilines, which are aniline compounds modified with additional functional groups, are crucial in the synthesis of diverse organic molecules, including benzothiazoles and various heterocyclic compounds. wisdomlib.org
The incorporation of fluorine into organic molecules, particularly anilines, has become a profoundly important strategy in medicinal chemistry. nih.govchemxyne.com Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a parent molecule. chemxyne.comnumberanalytics.com Introducing a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. nih.govchemxyne.com Consequently, fluoroanilines are valuable intermediates in the development of pharmaceuticals, with applications in anticancer agents, antidepressants, and anti-inflammatory drugs. chemxyne.comontosight.ai For instance, 4-fluoroaniline (B128567) is a key intermediate in the production of many pharmaceuticals and is used in the manufacture of a significant percentage of all fluorinated compounds. ontosight.ai Similarly, 3-chloro-4-fluoroaniline (B193440) is a critical intermediate in the synthesis of pharmaceuticals and agricultural chemicals. chemimpex.comgoogle.comgoogle.com
Structural Overview of 3-Benzoyl-4-fluoroaniline (B13207815) Hydrochloride and its Constituent Moieties
The chemical structure of 3-Benzoyl-4-fluoroaniline hydrochloride is defined by the specific arrangement of its three primary components: the 4-fluoroaniline core, the 3-benzoyl group, and the hydrochloride salt.
4-Fluoroaniline Moiety : This is the foundational structure, consisting of a benzene (B151609) ring substituted with an amino group (-NH₂) and a fluorine atom at the para-position (position 4). The amino group makes the compound a primary aromatic amine, imparting basic properties. The fluorine atom at the adjacent position (position 4 relative to the amino group) influences the electron density of the aromatic ring and can affect the reactivity and biological activity of the molecule.
3-Benzoyl Moiety : A benzoyl group is a functional group consisting of a benzene ring attached to a carbonyl group (C=O). In this compound, the benzoyl group is attached at position 3 of the aniline ring. This substituent is an electron-withdrawing group and adds a ketone functionality to the molecule. The presence of the benzoyl group creates a diaryl ketone structure, a common scaffold in pharmacologically active compounds and a useful handle for further synthetic transformations. Friedel-Crafts benzoylation is a common method for introducing such groups onto aromatic rings. researchgate.netnih.gov
Hydrochloride Salt : The compound is supplied as a hydrochloride salt, meaning the basic amino group of the aniline moiety has been protonated by hydrochloric acid (HCl). This salt formation is a common practice for amines, as it generally increases their stability and solubility in polar solvents, including water, which can be advantageous for certain synthetic applications.
The specific arrangement of these groups—the benzoyl group at the meta-position to the amine and ortho-position to the fluorine—creates a unique electronic and steric environment that dictates the compound's reactivity and potential applications as a chemical intermediate.
Table 1: Properties of Constituent Moieties
| Moiety | Chemical Formula | Key Features | Significance in the Compound |
|---|---|---|---|
| Aniline | C₆H₅NH₂ | Primary aromatic amine, weak base. britannica.com | Forms the core structure and provides the basic nitrogen for salt formation. |
| Fluorine | F | Most electronegative element, small atomic size. numberanalytics.com | Enhances metabolic stability and modulates electronic properties. nih.govchemxyne.com |
Historical Context of Substituted Aniline Chemistry and its Evolution
The chemistry of aniline dates back to the early 19th century. britannica.com Its main use initially was in the synthesis of the first synthetic dyes, such as mauveine. The industrial production of aniline began with methods like the reduction of nitrobenzene (B124822), a process first performed by Nikolay Zinin in 1842. wikipedia.org
The development of methods to create substituted anilines has been a continuous area of research. Early methods often involved the nitration of a substituted aromatic compound followed by reduction to the corresponding aniline. wikipedia.org This classical approach is still widely used to produce compounds like chloroanilines and toluidines. wikipedia.org
Over the decades, synthetic chemistry has evolved to provide more sophisticated and efficient routes to substituted anilines. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, provided powerful new ways to form the carbon-nitrogen bond, allowing for the amination of aryl halides to produce aniline derivatives. wikipedia.org Other specialized reactions, like the Semmler–Wolff reaction, which converts cyclohexanone (B45756) oximes to anilines, have also contributed to the synthetic toolkit. beilstein-journals.org The Friedel-Crafts acylation reaction has been a long-standing method for introducing acyl groups, like the benzoyl group, onto an aniline ring, though it often requires protection of the amine group first. researchgate.net The ongoing development of novel catalysts and reaction conditions continues to refine the synthesis of complex substituted anilines like this compound, making them more accessible for research and development. beilstein-journals.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-fluoroaniline |
| Acetanilide |
| Aniline |
| Azobenzene |
| Benzeneazophenol |
| Benzenediazonium tetrafluoroborate |
| Benzothiazole |
| Cinnoline |
| Chloroanilines |
| 3-chloro-4-fluoroaniline |
| Cyclohexylamine |
| Dimethylaniline |
| Mauveine |
| Monomethylaniline |
| Nitroaniline |
| Nitrobenzene |
| Nitrosobenzene |
| p-aminophenol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKLINYKYYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 Benzoyl 4 Fluoroaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Benzoyl-4-fluoroaniline (B13207815) hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR studies allows for the unambiguous assignment of its complex structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Benzoyl-4-fluoroaniline hydrochloride is anticipated to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The aromatic region would be particularly complex due to the presence of two substituted benzene (B151609) rings. The protons of the fluoroaniline (B8554772) ring are expected to show characteristic splitting patterns influenced by both fluorine and the benzoyl and aminium groups. Similarly, the protons of the benzoyl ring will display multiplets, with their chemical shifts influenced by the carbonyl group. The acidic proton of the hydrochloride salt would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzoyl-H (ortho) | 7.8 - 8.0 | Doublet |
| Benzoyl-H (meta) | 7.5 - 7.7 | Triplet |
| Benzoyl-H (para) | 7.6 - 7.8 | Triplet |
| Fluoroaniline-H | 7.2 - 7.9 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the benzoyl group is expected to appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with their specific shifts being influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Benzoyl) | 195 - 200 |
| C-F (Fluoroaniline) | 155 - 165 (d, ¹JC-F) |
| Aromatic C-H & C-C | 115 - 140 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aniline (B41778) ring. The chemical shift of this fluorine will be influenced by its electronic environment, including the presence of the benzoyl and aminium groups. nih.gov The exact chemical shift can provide insights into the electronic nature of the aromatic ring.
Prediction of NMR Chemical Shifts for Fluorinated Aromatic Compounds
The prediction of NMR chemical shifts, particularly for ¹⁹F, in fluorinated aromatic compounds can be achieved with a reasonable degree of accuracy using computational methods such as Density Functional Theory (DFT). acs.orgnih.gov These methods calculate the magnetic shielding tensors of the nuclei, which can then be converted to chemical shifts. acs.orgnih.gov Scaling factors are often employed to improve the correlation between the calculated and experimental values. acs.orgnih.govnih.govacs.org Such predictive studies are invaluable in the absence of experimental data and can aid in the structural confirmation of newly synthesized fluorinated compounds. acs.orgnih.gov
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide a molecular fingerprint for this compound. Key expected vibrational frequencies include the N-H stretching vibrations of the anilinium group, which typically appear as a broad band in the region of 2800-3200 cm⁻¹. The C=O stretching vibration of the benzoyl group is expected to be a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will likely be found in the 1200-1300 cm⁻¹ range.
Table 3: Predicted FT-IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Anilinium) | 2800 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Benzoyl) | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Raman Spectroscopy (FT-Raman and SERS)
Vibrational spectroscopy provides profound insight into the molecular structure of this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed from data on analogous structures such as aniline, benzophenone (B1666685), and their halogenated derivatives.
Vibrations specific to the substituted aniline ring include the C-F stretching mode, which is expected in the 1200-1300 cm⁻¹ range. The C-N stretching vibration would likely be observed near 1250-1350 cm⁻¹. scirp.org In the hydrochloride salt form, the N⁺-H stretching bands of the anilinium group would appear in the 2800-3200 cm⁻¹ region, though they are often broad and may overlap with C-H stretching modes. rsc.org Ring breathing modes, characteristic of the substituted benzene rings, would also produce distinct signals below 1600 cm⁻¹.
Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement in signal intensity, allowing for the analysis of trace amounts of the compound. SERS activity relies on the molecule's interaction with a nanostructured metal surface, typically silver or gold. mdpi.com The aniline portion of the molecule is expected to be the primary site of interaction with the metal surface. scirp.org It is well-documented that aniline and its derivatives can adsorb onto SERS substrates via the nitrogen lone pair, leading to significant enhancement of specific vibrational modes. rsc.org
For this compound, the SERS spectrum would likely show pronounced enhancement of the modes associated with the fluoroaniline ring. The ring breathing and C-N stretching modes would be particularly intensified due to their proximity to the surface. scirp.org The orientation of the molecule on the surface, whether "face-on" or "edge-on," would influence which modes are most enhanced. This technique could be particularly useful for detecting the compound in complex matrices where its concentration is low.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Expected from both phenyl rings. |
| N⁺-H Stretch | 2800 - 3200 | Characteristic of the anilinium ion; often broad. |
| C=O Stretch | 1630 - 1680 | Strong, sharp peak from the benzoyl group. |
| Aromatic Ring C=C Stretch | 1400 - 1600 | Multiple bands expected. |
| C-N Stretch | 1250 - 1350 | Vibration of the bond connecting the aniline ring and nitrogen. |
| C-F Stretch | 1200 - 1300 | Vibration of the bond connecting the aniline ring and fluorine. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. The molecular formula for the free base of 3-Benzoyl-4-fluoroaniline is C₁₃H₁₀FNO. In the mass spectrometer, the compound is typically observed as the protonated molecule, [M+H]⁺, with the formula [C₁₃H₁₁FNO]⁺.
The theoretical exact mass of this protonated species can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This value serves as a benchmark for experimental determination. HRMS can distinguish this mass from other potential elemental compositions, confirming the identity of the compound with high confidence.
Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating the compound from a mixture and subsequently identifying it.
LC-MS is particularly suitable for analyzing the hydrochloride salt form of the compound. A reversed-phase HPLC method could separate the compound, which would then be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source. nih.govoup.comresearchgate.net In positive ion mode, the parent ion at m/z 216.08 [M+H]⁺ (corresponding to the free base) would be detected. Tandem MS (MS/MS) experiments on this parent ion would induce fragmentation, providing structural information. shu.ac.uk
GC-MS analysis would typically involve the free base form of the compound. The analysis of benzophenone derivatives by GC-MS is well-established. nih.govresearchgate.net Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. The most probable fragmentation pathways for 3-Benzoyl-4-fluoroaniline would involve the cleavage of the bond between the carbonyl carbon and the fluoroaniline ring. This would lead to two primary, highly stable fragments:
The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is a hallmark fragment for benzophenone derivatives. stackexchange.comresearchgate.net
A fragment corresponding to the 4-fluoroanilinyl moiety .
Further fragmentation could involve the loss of CO from the benzoyl cation to produce the phenyl cation ([C₆H₅]⁺) at m/z 77.
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Protonated Molecule [M+H]⁺ | [C₁₃H₁₁FNO]⁺ | 216.08 | Corresponds to the free base; expected in ESI-MS. |
| Benzoyl Cation | [C₇H₅O]⁺ | 105.03 | Characteristic fragment from cleavage at the carbonyl group. |
| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Resulting from the loss of CO from the benzoyl cation. |
| 4-Fluoroanilinyl Radical Cation | [C₆H₅FN]⁺• | 110.04 | Possible fragment from cleavage at the carbonyl group. |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure determination for this compound has not been identified in the surveyed literature, its crystallographic properties can be inferred from related anilinium salts. iucr.orgwikipedia.org Anilinium chloride itself crystallizes in the monoclinic system, and it is plausible that a substituted derivative like this would adopt a similar or lower symmetry system such as monoclinic or triclinic. rsc.orgiucr.orgresearchgate.net
X-ray diffraction analysis of a single crystal would yield the precise unit cell parameters: the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice. The analysis would also identify the space group, which describes the symmetry elements present in the crystal.
| Parameter | Example Value (from Aniline Hydrochloride) | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | Cc | Describes the symmetry of the crystal. |
| a (Å) | 15.84 | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.33 | Length of the 'b' axis of the unit cell. |
| c (Å) | 8.58 | Length of the 'c' axis of the unit cell. |
| β (°) | 101° | Angle between the 'a' and 'c' axes. |
Note: The data presented are for aniline hydrochloride and serve as a representative example of the parameters determined in a crystallographic study. iucr.org
The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, which dictate the material's solid-state properties.
Hydrogen Bonding: The most significant interactions in the crystal lattice will be the strong charge-assisted hydrogen bonds between the anilinium cation (N⁺-H) and the chloride anion (Cl⁻). iucr.org The three protons on the ammonium (B1175870) group can each act as hydrogen bond donors, forming N⁺-H···Cl⁻ interactions. These bonds are primary drivers of the crystal packing, often forming sheets or three-dimensional networks that link the cations and anions. rsc.org Weaker C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are also highly probable and contribute to the stability of the crystal structure. figshare.comacs.org
Conformational Analysis in the Crystalline Phase
Detailed experimental data from single-crystal X-ray diffraction studies of this compound is required to perform a conformational analysis. This analysis would typically describe the three-dimensional arrangement of the atoms, including the dihedral angle between the benzoyl and fluoroaniline rings, bond lengths, bond angles, and any intramolecular hydrogen bonding that stabilizes the conformation in the solid state. Without access to a published crystal structure, a scientifically accurate description cannot be provided.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
An analysis of the electronic transitions and conjugation within this compound would be based on its UV-Vis absorption spectrum. This spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to specific electronic transitions within the molecule, such as π → π and n → π* transitions associated with the aromatic rings and the carbonyl group. The extent of electronic conjugation between the phenyl and fluoroaniline moieties through the carbonyl linker influences the energy and intensity of these absorptions. As no experimental UV-Vis spectrum for this compound is available in the searched literature, a discussion of its electronic properties and the creation of a corresponding data table is not feasible.*
Computational Chemistry and Theoretical Investigations of 3 Benzoyl 4 Fluoroaniline Hydrochloride and Its Analogues
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of 3-Benzoyl-4-fluoroaniline (B13207815) hydrochloride and its analogues. These computational methods offer a detailed perspective on the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in 3-Benzoyl-4-fluoroaniline hydrochloride is determined by optimizing its geometry to find the most stable conformation, which corresponds to the minimum energy state. In substituted benzophenones, a key structural feature is the twist angle between the two aryl rings. nih.gov The conformation is a balance between the steric hindrance of the substituents and the electronic effects of the molecule. nih.govresearchgate.net For this compound, the presence of the fluorine atom and the benzoyl group, along with the hydrochloride salt at the amino group, influences the dihedral angles of the phenyl rings relative to the carbonyl group. Semi-empirical conformational energy calculations can be used to create contour maps of relative conformational energy as a function of the internal rotation angles of these types of molecules. cdnsciencepub.comscite.ai The most stable conformations are identified from these maps. cdnsciencepub.com
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic properties of this compound are crucial for understanding its reactivity and spectroscopic behavior. The introduction of a fluorine atom into a π-conjugated system, such as in this molecule, is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) due to fluorine's high electronegativity. umons.ac.be This stabilization can enhance the material's stability against oxidation. umons.ac.be
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For analogues, the shape of the HOMO and LUMO can be determined using Natural Bond Orbital (NBO) analysis. researchgate.net In many aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of this compound, the aniline (B41778) ring is likely to be a significant contributor to the HOMO, while the benzoyl group would contribute to the LUMO.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzophenone (B1666685) | -6.5 | -1.8 | 4.7 |
| Aniline | -5.2 | -0.3 | 4.9 |
| 4-Fluoroaniline (B128567) | -5.4 | -0.5 | 4.9 |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions would likely be around the oxygen atom of the carbonyl group and the fluorine atom.
Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. The hydrogen atoms of the ammonium (B1175870) group (NH3+) would be strongly positive.
Green regions denote areas of neutral potential.
The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the electron-rich and electron-poor areas. researchgate.net
Natural Bond Orbital (NBO) and Mulliken Population Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled and vacant orbitals. materialsciencejournal.org This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. materialsciencejournal.org For instance, the electron density can be transferred from lone pairs (like those on oxygen, nitrogen, and fluorine) to the antibonding orbitals of adjacent bonds, indicating intramolecular charge transfer. materialsciencejournal.org
| Atom | Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| C (attached to F) | +0.20 |
| F | -0.25 |
Theoretical Spectroscopic Data Prediction (NMR, IR, Raman)
Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.
NMR Spectroscopy: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. nih.gov For fluorinated benzophenones, the fluorine NMR shielding can provide insights into the ground-state electronic energy. The chemical shifts are sensitive to the electronic environment of the nuclei, and thus, accurate predictions can help in assigning the peaks in experimental spectra. cdnsciencepub.com
IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. acs.orgresearchgate.net The characteristic stretching frequency of the carbonyl group (C=O) in benzophenones is a prominent feature in their IR spectra. researchgate.netresearchgate.net Theoretical calculations can predict this frequency and how it is affected by the substituents on the aromatic rings. researchgate.net
Mechanistic Studies of Reactions Involving Fluorinated Anilines and Benzoyl Derivatives
The reaction between an aniline and a benzoyl derivative, such as benzoyl chloride, typically proceeds via a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction. doubtnut.comvedantu.comslideshare.net The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. doubtnut.comvedantu.com This is followed by the elimination of a chloride ion to form an amide.
In the case of 3-Benzoyl-4-fluoroaniline, the presence of the electron-withdrawing fluorine atom and benzoyl group on the aniline ring would decrease the nucleophilicity of the amino group. This deactivation would likely make the reaction slower compared to unsubstituted aniline. The reaction mechanism can be influenced by the solvent and the presence of a base to neutralize the HCl produced. vedantu.com
Recent studies have also explored photoinduced methods for the difluoroalkylation of anilines, which proceed through the formation of an electron-donor-acceptor (EDA) complex. acs.org While not directly the same reaction, these studies highlight the complex electronic interactions that fluorinated anilines can participate in.
The synthesis of hydroxylated benzanilides, which are structurally related, has been achieved through metal-catalyzed C-H hydroxylation, with the regioselectivity being influenced by the electronic and steric effects of the substituents. rsc.org
Investigation of Electrophilic Fluorination Mechanisms (SET vs. SN2)
The introduction of a fluorine atom onto an aromatic ring, a key step in the synthesis of compounds like 3-Benzoyl-4-fluoroaniline, is often achieved through electrophilic fluorination. Theoretical studies investigating this process, particularly with N-F reagents like Selectfluor, have focused on elucidating the predominant reaction mechanism: a single electron transfer (SET) or a direct bimolecular nucleophilic substitution (SN2) pathway.
Computational models indicate that the SET mechanism is generally preferred over the SN2 pathway for the fluorination of many aromatic compounds. dntb.gov.uarsc.org This process involves the transfer of a single electron from the electron-rich aromatic substrate to the electrophilic fluorinating agent. researchgate.netresearchgate.net Theoretical calculations have shown that the formation of π complexes between the aromatic ring and the fluorinating agent is a critical preliminary step. rsc.orgresearchgate.net The stability of these complexes is significantly influenced by a "fluorine bond" (F∙∙∙π), an interaction that facilitates the subsequent electron transfer. dntb.gov.uarsc.orgresearchgate.net
Further analysis of the minimum energy path (MEP) suggests that parts of the fluorinating agent, such as the dabco moiety in Selectfluor, may play an active role in the reaction mechanism. rsc.orgresearchgate.net A two-state model analysis provides deeper insight into the characteristics of the SET mechanism. rsc.orgresearchgate.net While the SET mechanism is favored, experimental studies using radical probes have sometimes failed to detect radical intermediates, suggesting that in certain contexts, such as with glycals, a concerted or very short-lived radical pair mechanism might be operative. nih.gov Small deuterium (B1214612) isotope effects (kH/kD) observed in some studies also suggest that the decomposition of the Wheland-type intermediate is not the rate-determining step, which is consistent with a polar electrophilic aromatic substitution (SEAr) mechanism. researchgate.net
Table 1: Comparison of Proposed Electrophilic Fluorination Mechanisms
| Mechanism | Description | Key Intermediates/Features | Supporting Evidence |
|---|---|---|---|
| SET (Single Electron Transfer) | One electron is transferred from the aromatic substrate to the fluorinating agent, forming a radical cation and a radical anion. | π complexes, Radical ions, Fluorine bond (F∙∙∙π) | Theoretical calculations, Two-state model analysis dntb.gov.uarsc.orgresearchgate.net |
| SN2 (Bimolecular Nucleophilic Substitution) | The aromatic ring acts as a nucleophile, directly attacking the fluorine atom and displacing the leaving group in a single concerted step. | Wheland-type intermediate (arenium ion) | Less favored in theoretical calculations for many aromatic systems dntb.gov.uarsc.org |
Oxidative Activation Mechanisms of Fluorinated Aromatic Compounds
The metabolic fate and environmental degradation of fluorinated aromatic compounds are governed by their oxidative activation, a process challenged by the exceptional strength of the carbon-fluorine (C-F) bond. manchester.ac.uknih.gov Computational studies, particularly using density functional theory (DFT), have been instrumental in mapping the mechanisms by which these stable compounds are broken down.
Research on biomimetic models, such as N-bridged diiron-phthalocyanine complexes that mimic enzymes like cytochrome P450, reveals a novel mechanism for the oxidative defluorination of perfluoroaromatics. manchester.ac.uknih.goved.ac.uk This pathway diverges significantly from the typical hydroxylation of aromatic C-H bonds. manchester.ac.uknih.gov The proposed mechanism initiates with a rate-determining electrophilic C-O addition reaction by an iron(IV)-oxo active species. manchester.ac.uknih.goved.ac.uk This is followed by a 1,2-fluoride shift, which results in the formation of a ketone product. manchester.ac.uknih.goved.ac.uk This ketone intermediate can then undergo further rearrangement to yield a phenol. manchester.ac.uk A thermochemical analysis highlights that the weakest C-F bond in this pathway is the aliphatic C-F bond within the ketone intermediate, making its cleavage more feasible. manchester.ac.uknih.goved.ac.uk This multi-step process, involving ketone formation and subsequent re-aromatization, underscores the unique reactivity of highly fluorinated aromatic systems under oxidative stress. manchester.ac.uk
Table 2: Key Steps in the Oxidative Defluorination of Perfluoroaromatics
| Step | Process | Intermediate/Product | Mechanistic Significance |
|---|---|---|---|
| 1 | Electrophilic C-O Addition | Oxygen-adduct | Rate-determining step manchester.ac.uked.ac.uk |
| 2 | 1,2-Fluoride Shift | Ketone Intermediate | Formation of an aliphatic C-F bond manchester.ac.uknih.gov |
| 3 | Rearrangement/Re-aromatization | Phenol Product | Final product after C-F bond cleavage manchester.ac.uk |
Theoretical Studies on Intermolecular Interactions in Halogen-Substituted Anilines
The crystal packing, solid-state properties, and biological interactions of molecules like this compound are dictated by a network of non-covalent intermolecular forces. Theoretical studies provide critical insights into the nature and strength of these interactions, particularly hydrogen bonds and halogen bonds, in halogen-substituted anilines.
Computational methods are used to explore how molecules act as donors and acceptors of these bonds. nih.gov For instance, studies on perhalogenated anilines have investigated their capability as bifunctional donors for both hydrogen and halogen bonds when co-crystallized with nitrogen-containing acceptors. nih.gov The analysis of Molecular Electrostatic Potentials (MEPs) is a powerful tool to predict the sites most likely to engage in these interactions. nih.gov These calculations reveal the electrostatic landscape of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are favorable for nucleophilic and electrophilic attacks, respectively. nih.gov
Aromaticity and Substituent Effects on Electronic Properties
The introduction of substituents onto an aromatic ring, such as the benzoyl and fluoro groups in 3-Benzoyl-4-fluoroaniline, significantly alters the electronic properties and aromaticity of the core aniline structure. Computational chemistry provides quantitative measures to understand these perturbations.
Aromaticity, a key concept describing the stability and reactivity of cyclic conjugated systems, can be assessed using various theoretical descriptors, including geometric (e.g., HOMA), magnetic (e.g., NICS), and electronic (e.g., PDI) indices. researchgate.net Studies have shown that both electron-donating and electron-withdrawing substituents can decrease the aromaticity of a benzene (B151609) ring. researchgate.net This is attributed to the partial localization of π-electrons, which disrupts the ideal delocalization responsible for aromatic stabilization. researchgate.net However, aromatic systems exhibit a strong tendency to preserve their π-electron structure, and significant changes in aromaticity are often more pronounced in cases of polysubstitution. researchgate.net
The fluorine substituent, in particular, has a profound impact due to its high electronegativity. The presence of fluorine atoms on N-heterocyclic carbene (NHC) ligands, for example, has been shown to increase the π-accepting ability of the ligand. mdpi.com This is because the electron-withdrawing nature of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system a better acceptor of electron density from a metal's π-back bonding orbital. mdpi.com The position of the fluorine substituent is also critical; fluorine atoms in the ortho position often have the greatest influence on electronic properties. mdpi.com Computational docking analyses of fluoro-analogs of bioactive molecules have been used to predict binding affinities, where the electronic modifications induced by fluorine can lead to more favorable interactions with biological targets. nih.govnih.gov
Chemical Reactivity and Transformation Pathways of 3 Benzoyl 4 Fluoroaniline Hydrochloride Derivatives
Reactions Involving the Amine Functional Group
The primary amine group (-NH₂) is a potent nucleophile and serves as a key handle for derivatization. Under appropriate conditions, the free base form of 3-benzoyl-4-fluoroaniline (B13207815) readily participates in reactions typical of aromatic amines.
The primary amine of 3-benzoyl-4-fluoroaniline can be readily acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. This reaction, often referred to as benzoylation when using benzoyl chloride, typically proceeds via nucleophilic acyl substitution. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The introduction of an acyl group can serve as a protective strategy for the amine, moderating its activating effect in subsequent reactions like electrophilic aromatic substitution.
The general transformation is as follows: 3-Benzoyl-4-fluoroaniline + Acylating Agent → N-(5-benzoyl-2-fluorophenyl)amide + Acid Byproduct
| Acylating Agent | Product Name |
| Acetyl Chloride | N-(5-benzoyl-2-fluorophenyl)acetamide |
| Benzoyl Chloride | N-(5-benzoyl-2-fluorophenyl)benzamide |
| Acetic Anhydride (B1165640) | N-(5-benzoyl-2-fluorophenyl)acetamide |
| 4-Fluorobenzoyl Chloride | N-(5-benzoyl-2-fluorophenyl)-4-fluorobenzamide |
The nucleophilic amine group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of the C=N double bond is a reversible process. These imine derivatives are valuable intermediates in organic synthesis.
The general reaction proceeds as follows: 3-Benzoyl-4-fluoroaniline + Carbonyl Compound ⇌ (E/Z)-1-(5-benzoyl-2-fluorophenyl)-N-(alkyl/aryl)methanimine + H₂O
| Carbonyl Compound | Resulting Imine Product |
| Benzaldehyde (B42025) | (E/Z)-N-benzylidene-3-benzoyl-4-fluoroaniline |
| Acetone | (E/Z)-3-benzoyl-N-isopropylidene-4-fluoroaniline |
| 4-Methoxybenzaldehyde | (E/Z)-3-benzoyl-4-fluoro-N-(4-methoxybenzylidene)aniline |
The reaction of the primary amine of 3-benzoyl-4-fluoroaniline with various isothiocyanates provides a direct route to N,N'-disubstituted thiourea (B124793) derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. Alternatively, thioureas can be synthesized in a one-pot reaction involving the corresponding benzoyl chloride and an alkali metal thiocyanate (B1210189), which generates the benzoyl isothiocyanate in situ, followed by the addition of the aniline (B41778). These thiourea derivatives are of significant interest due to their wide range of biological activities and applications in coordination chemistry.
| Reagent | Product Name |
| Phenyl isothiocyanate | 1-(5-benzoyl-2-fluorophenyl)-3-phenylthiourea |
| Benzoyl isothiocyanate | 1-benzoyl-3-(5-benzoyl-2-fluorophenyl)thiourea |
| Allyl isothiocyanate | 1-allyl-3-(5-benzoyl-2-fluorophenyl)thiourea |
| 4-Chlorophenyl isothiocyanate | 1-(5-benzoyl-2-fluorophenyl)-3-(4-chlorophenyl)thiourea |
Reactions Involving the Benzoyl Moiety
The carbonyl carbon of the benzoyl group is electrophilic and susceptible to nucleophilic attack. This allows for a range of transformations analogous to those of other aryl ketones.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction transforms the benzoyl group into a (phenyl)methanol moiety.
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. libretexts.org This reaction is a powerful tool for creating new carbon-carbon bonds.
| Reagent | Reaction Type | Product |
| Sodium Borohydride (NaBH₄) | Reduction | (2-Amino-4-fluorophenyl)(phenyl)methanol |
| Methylmagnesium Bromide (CH₃MgBr) followed by H₃O⁺ | Grignard Addition | 1-(2-Amino-4-fluorophenyl)-1-phenylethan-1-ol |
| Phenylmagnesium Bromide (C₆H₅MgBr) followed by H₃O⁺ | Grignard Addition | (2-Amino-4-fluorophenyl)diphenylmethanol |
Electrophilic Aromatic Substitution on the Fluoroaniline (B8554772) Ring
Electrophilic aromatic substitution (EAS) introduces new substituents onto the fluoroaniline ring. The position of substitution (regioselectivity) is dictated by the combined electronic effects of the substituents already present: the amino group (-NH₂), the fluoro group (-F), and the benzoyl group (-COC₆H₅). youtube.comopenstax.org
Amino Group (-NH₂): A strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C2 and C6. libretexts.org
Fluoro Group (-F): A deactivating, ortho-, para-director due to competing inductive withdrawal and resonance donation effects. It directs electrophiles to the C5 position. libretexts.orgyoutube.com
Benzoyl Group (-COC₆H₅): A deactivating, meta-director that withdraws electron density from the ring via resonance. It directs electrophiles to the C5 position. libretexts.org
Under acidic conditions, such as those used for nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, also favoring substitution at the C5 position.
Given the directing effects, electrophilic substitution is most likely to occur at the C5 position, which is para to the fluorine atom and meta to both the benzoyl and the (protonated) amino groups. The C2 and C6 positions are also potential sites, particularly under non-acidic conditions where the activating effect of the free amino group dominates.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Benzoyl-4-fluoro-5-nitroaniline |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-benzoyl-4-fluoroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-benzoyl-6-fluorobenzene-1-sulfonic acid |
Regioselectivity Influenced by Benzoyl and Fluoro Substituents
In electrophilic aromatic substitution reactions, the amino group of an aniline is a potent activating group and an ortho, para-director. chemistrysteps.com This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution at these positions. total-synthesis.com However, in 3-benzoyl-4-fluoroaniline, this activating influence is modulated by the presence of two electron-withdrawing groups.
The benzoyl group at the meta-position relative to the amino group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. The fluoro substituent at the para-position is also deactivating due to its strong inductive effect, although it can donate electron density via resonance. researchgate.net
The regioselectivity of electrophilic attack on the 3-benzoyl-4-fluoroaniline ring is a result of the cumulative effects of these substituents. The positions ortho and para to the strongly activating amino group are C2, C6, and C4. With the C4 position already occupied by a fluorine atom, the potential sites for substitution are C2 and C6. The benzoyl group at C3 will exert a deactivating effect on the adjacent C2 position. Consequently, electrophilic substitution is most likely to occur at the C6 position, which is para to the amino group and less electronically deactivated and sterically hindered.
Influence of Substituent Electron-Donating/Withdrawing Abilities on Reactivity
The rate and feasibility of chemical transformations involving 3-benzoyl-4-fluoroaniline hydrochloride are significantly influenced by the electronic nature of its substituents. Electron-donating groups generally increase the electron density of the benzene (B151609) ring, making the arylamine more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com Conversely, electron-withdrawing groups decrease the ring's electron density, leading to reduced reactivity. chemistrysteps.com
In the case of 3-benzoyl-4-fluoroaniline, both the benzoyl and fluoro groups are electron-withdrawing. The benzoyl group, with its carbonyl moiety, withdraws electrons through resonance and induction. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. researchgate.net This combined deactivation significantly reduces the nucleophilicity of the aniline ring compared to unsubstituted aniline. Furthermore, as a hydrochloride salt, the amino group is protonated to form an anilinium ion. The positively charged -NH3+ group is a powerful deactivating, meta-directing group, which further diminishes the ring's reactivity towards electrophilic attack. This reduced reactivity necessitates harsher reaction conditions, such as stronger electrophiles or higher temperatures, to effect chemical transformations.
Cyclization Reactions Leading to Fused Heterocycles
Substituted anilines are versatile precursors for the synthesis of a variety of fused heterocyclic systems. The specific substitution pattern of 3-benzoyl-4-fluoroaniline offers pathways to several important classes of heterocycles.
Synthesis of Benzoxazole (B165842) Derivatives from o-Fluoroanilines
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. rsc.org A common synthetic route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. nih.govorganic-chemistry.org While 3-benzoyl-4-fluoroaniline is not an o-aminophenol, it can serve as a precursor. The fluorine atom ortho to the amino group can be susceptible to nucleophilic substitution by a hydroxide (B78521) ion under certain conditions to yield an o-aminophenol derivative.
Once the corresponding aminophenol is formed, cyclization can be achieved through various methods. One approach is the reaction with a suitable carboxylic acid or acyl chloride. For instance, reaction with an acyl chloride in the presence of a base would lead to an intermediate amide, which upon heating, undergoes cyclization to the benzoxazole ring. mdpi.com Modern synthetic methods also employ catalytic systems, such as those based on copper or palladium, to facilitate the cyclization under milder conditions. organic-chemistry.org
Table 1: Selected Methods for Benzoxazole Synthesis from o-Aminophenols
| Reactant with o-Aminophenol | Catalyst/Conditions | Reference |
|---|---|---|
| Aldehydes | Samarium triflate in aqueous medium | organic-chemistry.org |
| β-Diketones | Brønsted acid and CuI | organic-chemistry.org |
| Tertiary amides | Triflic anhydride and 2-Fluoropyridine | nih.gov |
Formation of Quinolone Scaffolds
Quinolones are another important class of heterocyclic compounds, many of which exhibit significant antibacterial activity. nih.gov The synthesis of the quinolone scaffold can be accomplished through several named reactions starting from anilines. The Gould-Jacobs reaction, for example, involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a quinolin-4-one.
For a substituted aniline like 3-benzoyl-4-fluoroaniline, the electron-withdrawing nature of the benzoyl and fluoro groups would decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for the initial condensation step. The cyclization step is also influenced by these substituents. The regioselectivity of the cyclization will be directed by the existing substitution pattern, leading to a specifically substituted quinolone ring system.
Another classical method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester. The regiochemical outcome of the cyclization in this method is temperature-dependent.
Synthesis of Thiadiazoles and other Sulfur-Containing Heterocycles
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. nih.gov The 1,3,4-thiadiazole (B1197879) ring system is a common scaffold in many medicinally important compounds. nih.gov A versatile route to 2-amino-1,3,4-thiadiazoles starts with the conversion of an aniline to the corresponding thiosemicarbazide (B42300). This can be achieved by reacting the aniline with a source of thiocyanate, such as ammonium (B1175870) thiocyanate, to form a phenylthiourea, followed by reaction with hydrazine (B178648).
Alternatively, the aniline can be converted to an isothiocyanate, which then reacts with a hydrazine derivative. The resulting thiosemicarbazide can then be cyclized to the 1,3,4-thiadiazole ring. For instance, treatment of the thiosemicarbazide with an acid chloride followed by dehydrative cyclization, often with a strong acid like sulfuric acid, yields the corresponding 2,5-disubstituted 1,3,4-thiadiazole. The presence of the benzoyl and fluoro groups on the aniline starting material would be carried through the synthetic sequence, resulting in a highly functionalized thiadiazole product.
Table 2: General Approaches to 1,3,4-Thiadiazole Synthesis
| Starting Material | Key Intermediate | Cyclization Reagent/Conditions | Reference |
|---|---|---|---|
| Carboxylic acids | Thiosemicarbazide | Dehydrating agent (e.g., H2SO4) | sbq.org.br |
| Aldehydes | Thiosemicarbazone | Oxidative cyclization (e.g., I2) | sbq.org.br |
| Thiosemicarbazide | - | Reaction with carbon disulfide | mdpi.com |
Indole-2,3-dione Synthesis from Substituted Anilines
Indole-2,3-diones, commonly known as isatins, are valuable synthetic intermediates for the preparation of a wide variety of heterocyclic compounds and have been found in some natural products. researchgate.net The Sandmeyer isatin (B1672199) synthesis is a classical and widely used method for the preparation of isatins from anilines. researchgate.net
This process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an α-oximinoacetanilide intermediate. researchgate.net This intermediate is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the corresponding isatin. researchgate.net
When applying this synthesis to 3-benzoyl-4-fluoroaniline, the electron-withdrawing substituents would be expected to decrease the reactivity of the aniline in the initial condensation step. More importantly, these deactivating groups would make the final acid-catalyzed cyclization step more challenging, likely requiring higher temperatures or longer reaction times to achieve a reasonable yield of the desired 5-benzoyl-6-fluoro-indole-2,3-dione.
Oxidation and Reduction Chemistry Relevant to the Compound
The chemical reactivity of this compound and its derivatives is significantly influenced by the presence of the amino, benzoyl, and fluoro functional groups. These groups dictate the pathways for oxidation and reduction, leading to a variety of transformed products. The interplay of these functionalities allows for selective chemical modifications, which are crucial in the synthesis of more complex molecules.
Reduction Pathways
The reduction of nitro-substituted precursors is a common and critical step in the synthesis of 3-benzoyl-4-fluoroaniline and its analogs. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. Catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are frequently used. For instance, the reduction of 3-chloro-4-fluoronitrobenzene (B104753) to 3-chloro-4-fluoroaniline (B193440) has been achieved with high yield and purity using a 1% Pt/C catalyst in a hydrogen atmosphere. The reaction is typically carried out at temperatures ranging from 50-100°C and hydrogen pressures of 0.1-5 MPa, resulting in yields exceeding 94% and purity greater than 99.5%. google.com While specific data for the hydrogenation of 3-benzoyl-4-fluoro-1-nitrobenzene is not extensively detailed in publicly available literature, the conditions used for similar fluorinated nitroaromatics provide a strong precedent for its successful reduction to 3-benzoyl-4-fluoroaniline.
A patent describes a process for the catalytic reduction of aromatic nitro-halo-derivatives using a supported palladium catalyst in the presence of a dehalogenation inhibitor system. This method achieves high conversions (>99%) with low dehalogenation (<1%) at temperatures of 50° to 100°C under hydrogen pressure, highlighting the ability to selectively reduce the nitro group without affecting the halogen substituent. nih.gov
Chemical Reduction: Various chemical reducing agents can also be employed for the conversion of the nitro group. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in a suitable solvent is another effective reagent for this transformation. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) was successfully carried out using tin(II) chloride dihydrate in a mixture of ethanol (B145695) and concentrated HCl at 70°C, affording the product in excellent yield without cleavage of the benzyl (B1604629) or chloro groups. semanticscholar.org This method's mild conditions make it suitable for substrates with sensitive functional groups.
Another reported method for the reduction of a nitro-substituted benzophenone (B1666685), specifically 4-nitro-4'-chlorobenzophenone, utilizes sodium sulfide (B99878) (Na₂S₂). The reaction, optimized through orthogonal experiments, was carried out at 92°C for 2.5 hours, yielding 4-amino-4'-chlorobenzophenone (B1229614) with a yield of 85.80% and a purity of 98.08%. nitrkl.ac.in
Below is a table summarizing various reduction methods applicable to the synthesis of substituted anilines from their corresponding nitro precursors.
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 3-Chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ (0.1-5 MPa) | None | 50-100 | 1-10 | 3-Chloro-4-fluoroaniline | >94 | >99.5 |
| 4-Benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, conc. HCl | Ethanol | 70 | 1.5 | 4-Benzyloxy-3-chloroaniline | Excellent | High |
| 4-Nitro-4'-chlorobenzophenone | Na₂S₂ | Not specified | 92 | 2.5 | 4-Amino-4'-chlorobenzophenone | 85.80 | 98.08 |
| 4-Chloro-3-nitro-benzotrifluoride | 5% Pd/C, H₂ (15-18 kg/cm ²) | Methanol | 60-70 | Not specified | 4-Chloro-3-amino-benzotrifluoride | >99 | >99 |
This table presents data from various sources on the reduction of related nitroaromatic compounds, illustrating common methodologies and their effectiveness.
Oxidation Pathways
The oxidation of this compound can proceed through different pathways, primarily involving the aniline moiety. The amino group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions.
Oxidation of the Amino Group: The oxidation of fluoroanilines has been shown to yield different products based on the substitution pattern. For instance, the oxidation of several fluoroanilines with potassium ferricyanide (B76249) and potassium hydroxide can lead to the formation of fluoroazobenzenes as the major products. In the case of 2-fluoro-substituted anilines, heterocyclic fluorophenazines have also been obtained in low to moderate yields. researchgate.net This suggests that the oxidation of 3-benzoyl-4-fluoroaniline could potentially lead to the corresponding azo compound or other coupled products.
Furthermore, the oxidation of anilines with potassium permanganate (B83412) (KMnO₄) has been systematically investigated. The reaction kinetics are pH-dependent, and the oxidation can be catalyzed by in-situ formed manganese dioxide (MnO₂) under slightly acidic conditions. nih.gov The oxidation of benzophenone-3 (a related benzophenone derivative) with KMnO₄ has been shown to involve hydroxylation and carbon-carbon bridge bond cleavage. ku.edu This indicates that under strong oxidizing conditions, both the aniline and the benzophenone moieties of 3-benzoyl-4-fluoroaniline could be susceptible to transformation.
The synthesis of 3-amino-4-nitrofurazan from 3,4-diaminofurazan (B49099) involves an oxidation step using an oxidizing system of CH₃SO₃H-H₂O₂-Na₂WO₄. This process highlights the use of potent oxidizing agents to convert an amino group to a nitro group. researchgate.net
Below is a table summarizing potential oxidation reactions based on studies of related aniline and benzophenone compounds.
| Substrate | Oxidizing Agent | Key Conditions | Potential Product Type |
| Fluoroanilines | Potassium ferricyanide, KOH | Ethanol-water mixture | Fluoroazobenzenes, Fluorophenazines |
| Anilines | Potassium permanganate | Aqueous, pH-dependent | Oxidized aniline derivatives |
| Benzophenone-3 | Potassium permanganate | Aqueous | Hydroxylated products, cleavage products |
| 3,4-Diaminofurazan | CH₃SO₃H-H₂O₂-Na₂WO₄ | Not specified | 3-Amino-4-nitrofurazan |
This table illustrates potential oxidation pathways for 3-benzoyl-4-fluoroaniline derivatives based on the reactivity of analogous compounds.
Advanced Applications of 3 Benzoyl 4 Fluoroaniline Hydrochloride As a Synthetic Intermediate
Strategic Precursor in Medicinal Chemistry Research
The fluorinated aniline (B41778) moiety is a key pharmacophore in a multitude of therapeutic agents. While a direct synthetic pathway using 3-Benzoyl-4-fluoroaniline (B13207815) hydrochloride is not extensively documented for some major drugs, the closely related compound, 3-chloro-4-fluoroaniline (B193440), is a well-established precursor, highlighting the importance of this substitution pattern in medicinal chemistry.
Intermediate for Anticarcinogenic Agents (e.g., Gefitinib Analogues)
While the direct use of 3-Benzoyl-4-fluoroaniline hydrochloride in the synthesis of Gefitinib analogues is not widely reported, the synthesis of Gefitinib itself prominently features the structurally similar 3-chloro-4-fluoroaniline. mdpi.comnih.govnewdrugapprovals.orglookchem.com Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. nih.gov The synthesis of Gefitinib and its analogues typically involves the condensation of a substituted quinazoline (B50416) core with an appropriately substituted aniline. mdpi.comnih.gov
Numerous research efforts focus on creating novel Gefitinib analogues to overcome drug resistance and improve efficacy. nih.govresearchgate.net These efforts often involve modifying the quinazoline core or the aniline moiety. nih.gov Although specific examples starting from this compound are not detailed in the reviewed literature, the fundamental synthetic strategies for Gefitinib analogues provide a framework where such a precursor could potentially be utilized to introduce a benzoyl group for new structure-activity relationship studies.
Table 1: Key Intermediates in the Synthesis of Gefitinib
| Intermediate | Role in Synthesis | Reference |
| 6,7-dimethoxyquinazolin-4(3H)-one | Starting material for the quinazoline core | newdrugapprovals.org |
| 3-chloro-4-fluoroaniline | Key aniline component for condensation | nih.govnewdrugapprovals.orglookchem.com |
| 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Gefitinib | mdpi.comnih.gov |
Building Block for Antibacterial and Antifungal Compounds (e.g., Norfloxacin, Thiourea (B124793) Derivatives)
The fluoroquinolone class of antibiotics represents a significant advancement in antibacterial therapy. A key intermediate in the synthesis of some fluoroquinolones, such as Norfloxacin, is 3-chloro-4-fluoroaniline. google.comgoogle.comgoogle.com The synthesis of Norfloxacin involves the reaction of this aniline derivative with diethyl ethoxymethylenemalonate, followed by cyclization, N-ethylation, hydrolysis, and reaction with piperazine. google.com While this compound is not the direct precursor for Norfloxacin, this highlights the importance of the 3,4-substituted aniline scaffold in developing antibacterial agents. nih.gov
Thiourea derivatives containing fluorine and a benzoyl group have demonstrated significant antibacterial and antifungal activities. researchgate.netfip.orgnih.govnih.gov The synthesis of these compounds often involves the reaction of a fluorobenzoyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate, which is then reacted with a fluoroaniline (B8554772). researchgate.net This modular synthesis allows for the creation of a diverse library of compounds for antimicrobial screening. nih.gov Although a direct synthesis starting from this compound is not explicitly described, its structure contains the necessary components to be a precursor for novel benzoylthiourea (B1224501) derivatives with potential antimicrobial properties. fip.orgnih.gov
Table 2: Synthesis of Fluorobenzoyl Thioureas
| Reactant 1 | Reactant 2 | Product Type | Potential Activity | Reference |
| Isomeric fluorobenzoyl chlorides | Isomeric fluoroanilines | 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas | Antibacterial, Antifungal | researchgate.net |
| Benzoyl chloride analogs | Allylthiourea | 1-allyl-3-benzoylthiourea analogs | Antibacterial | nih.gov |
Synthesis of Key Intermediates for Drug Candidates (e.g., Brequinar, Ezetimibe)
The synthesis of various drug candidates often relies on specific fluorinated intermediates. However, the direct application of this compound in the synthesis of Brequinar and Ezetimibe is not established in the available literature.
The synthesis of the cholesterol absorption inhibitor Ezetimibe involves the use of 4-fluoroaniline (B128567) as a key starting material. bohrium.com The synthetic pathway includes the condensation of an appropriate chiral intermediate with N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline. researchgate.net The structural difference, lacking the 3-benzoyl substituent, indicates a different synthetic strategy for Ezetimibe.
Similarly, the synthesis of the dihydroorotate (B8406146) dehydrogenase inhibitor Brequinar and its analogues involves complex heterocyclic chemistry, and the reviewed literature does not specify this compound as a starting material. nih.gov
Role in the Preparation of Enantiomerically Pure Amino Acids
The synthesis of enantiomerically pure amino acids is a critical area of organic chemistry, with applications in drug discovery and peptide synthesis. researchgate.netnih.gov Various methods exist for achieving enantioselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. nih.govscielo.org.mx However, the scientific literature reviewed does not indicate a specific or established role for this compound in the mainstream synthetic routes for preparing enantiomerically pure amino acids.
Utility in Agrochemical Development
The introduction of fluorine into agrochemicals can significantly enhance their efficacy and selectivity. rhhz.netnih.gov 3-Benzoyl-4-fluoroaniline serves as a key building block in the development of modern fluorine-containing pesticides and herbicides.
Intermediate for Fluorine-Containing Pesticides and Herbicides
A significant application of 3-Benzoyl-4-fluoroaniline is in the synthesis of benzoylphenylurea (B10832687) insecticides. researchgate.netnih.gov This class of insect growth regulators acts by inhibiting chitin (B13524) synthesis, a process vital for the insect exoskeleton. jeb.co.in The synthesis of these insecticides typically involves the reaction of a substituted aniline with a benzoyl isocyanate. nih.gov In this context, 3-Benzoyl-4-fluoroaniline is the ideal precursor to introduce the desired 3-benzoyl-4-fluoro-phenyl moiety into the final pesticide molecule.
The presence of both the benzoyl group and the fluorine atom in the aniline ring is crucial for the insecticidal activity of these compounds. researchgate.netnih.gov The fluorine substituent can increase the metabolic stability and binding affinity of the molecule to its target site. nih.gov
Table 3: Application of Fluoroanilines in Agrochemical Synthesis
| Aniline Derivative | Agrochemical Class | Mode of Action | Reference |
| 3-Benzoyl-4-fluoroaniline | Benzoylphenylurea Insecticides | Chitin Synthesis Inhibition | researchgate.netnih.gov |
| 4-fluoroaniline | Precursor for various building blocks | Varied | rhhz.net |
| 3-chloro-4-fluoroaniline | Precursor for herbicides and pesticides | Varied | google.com |
Synthesis of Plant-Growth Regulators and Sterilants
This compound serves as a key intermediate in the synthesis of specialized agricultural chemicals, particularly in the class of benzoylphenylurea insecticides, which function as insect growth regulators (IGRs). The presence of fluorinated substituents in the aniline portion of these molecules is crucial for their biological activity. nih.govresearchgate.net Research into novel IGRs has led to the design and synthesis of a variety of benzoylphenylureas with fluorinated substituents, demonstrating excellent larvicidal activities against pests like the oriental armyworm and mosquito. nih.gov
The general synthetic pathway to these potent IGRs involves the reaction of a fluorinated aniline, such as the one derived from 3-benzoyl-4-fluoroaniline, with a benzoyl isocyanate. The fluorinated aniline moiety is recognized as a critical precursor for accessing these regulators. researchgate.net The introduction of fluorine into the structure significantly enhances insecticidal potency. nih.gov For instance, compounds incorporating a 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (B26387) moiety have been successfully synthesized and shown to be effective. acs.org While 3-benzoyl-4-fluoroaniline provides the core fluorinated aniline structure, the benzoyl group can be modified or removed to facilitate the synthesis of various analogues. The related compound, 3-chloro-4-fluoroaniline, is also noted as an important intermediate for creating fluoro-containing pesticides, weedicides, and sterilants, highlighting the industrial importance of this class of compounds in agriculture. google.com
Table 1: Examples of Fluorinated Aniline Derivatives in Insect Growth Regulator Synthesis
| Precursor Type | Synthesized Compound Class | Target Pests | Reference |
|---|---|---|---|
| Fluorinated anilines | Benzoylphenylureas | Oriental armyworm, Mosquito | nih.gov |
| 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | Benzoylphenylureas | Not specified | researchgate.netacs.org |
| 3-chloro-4-fluoroaniline | Fluoro-containing pesticides, sterilants | Not specified | google.com |
Contributions to Advanced Materials Science and Functional Materials
While direct applications of this compound in the synthesis of organic semiconductors are not extensively documented in dedicated studies, its structural components are highly relevant to the field. Fluorinated organic compounds are of significant interest in materials science for their unique electronic properties, including improved stability and electron-transport characteristics. The development of organic field-effect transistors (OFETs) and other electronic devices often relies on precursors that can be processed into crystalline semiconductor films. The ultimate crystal structure of the semiconductor can be influenced by the structure of the chemical precursor used during deposition.
The utility of this compound in materials science is more clearly demonstrated through its potential role as a building block for larger, more complex functional materials, such as the fluorinated polycyclic aromatic hydrocarbons discussed in the following section, which are known for their semiconducting properties.
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of materials that have garnered considerable attention for their applications in materials chemistry, particularly as n-type semiconductors for electronic and optical devices. The introduction of fluorine atoms into the PAH framework can modulate the electronic properties, solubility, and stability of the resulting material.
This compound represents a potential starting material for the construction of F-PAHs. Synthetic strategies for F-PAHs often involve the construction of fluorinated rings or the introduction of fluorine onto existing aromatic systems. As a fluorinated aromatic amine, this compound can be utilized in various organic reactions, such as diazotization followed by coupling reactions (e.g., Schiemann reaction) or transition-metal-catalyzed cross-coupling reactions, to build more complex, fused aromatic systems. The aniline group provides a versatile functional handle for elaboration into larger polycyclic structures, while the fluorine atom is strategically positioned on the aromatic ring. Although specific, scalable synthetic routes from this compound to F-PAHs are not detailed in current literature, its structure makes it a plausible and valuable precursor for the modular synthesis of regiospecifically fluorinated PAHs.
Fine Chemical Synthesis and Industrial Relevance
This compound is a valuable intermediate in the broader context of fine chemical synthesis due to its combination of reactive functional groups. The fluorinated aniline core is a key structural motif in many industrially significant products, including pharmaceuticals and agrochemicals. For example, the closely related compound 3-chloro-4-fluoroaniline is a crucial starting material for the anticancer drug Gefitinib and the antibacterial agent Norfloxacin. google.com This highlights the industrial demand for substituted 4-fluoroaniline derivatives.
The presence of the benzoyl group in this compound adds another layer of synthetic versatility. The ketone functionality can participate in a wide range of chemical transformations, allowing for the attachment of different molecular fragments or modification into other functional groups. This dual functionality makes the compound an attractive building block for creating diverse and complex molecular architectures. Its hydrochloride salt form often improves stability and handling properties compared to the free base, which is an advantage in industrial settings. google.com The synthesis of structurally related compounds, such as 3-benzoyl-4-benzylfurans, demonstrates the utility of the benzoyl moiety in Friedel-Crafts type reactions to construct other complex heterocyclic systems. nih.gov
Applications in Radiopharmaceutical Synthesis (e.g., PET Tracers)
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on radiotracers labeled with short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). Fluorinated organic molecules are of paramount importance in this area, and this compound serves as a potential precursor for the synthesis of novel PET imaging agents.
Fluorinated amino acids, such as ¹⁸F-fluorophenylalanine, are prominent PET tracers used for imaging tumors by targeting the increased rate of amino acid transport and protein synthesis in cancer cells. beilstein-journals.org The synthesis of these and other ¹⁸F-labeled radiopharmaceuticals often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.
This compound, as a stable, fluorinated building block, could be utilized in multi-step syntheses to construct precursors for radiofluorination. The existing fluorine atom can direct further chemical modifications, and the aniline group can be transformed to introduce a suitable leaving group (e.g., a nitro or trimethylammonium group) that can subsequently be displaced by [¹⁸F]fluoride in the final radiolabeling step. The development of new PET tracers is a continuous effort to improve diagnostic imaging, and having access to a diverse range of fluorinated precursors is essential for advancing this field. beilstein-journals.orgnih.gov
Future Research Directions and Emerging Methodologies
Development of Novel and Highly Efficient Synthetic Pathways for 3-Benzoyl-4-fluoroaniline (B13207815) Hydrochloride
Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 3-Benzoyl-4-fluoroaniline hydrochloride. While traditional methods like Friedel-Crafts acylation are established, they often require harsh conditions and stoichiometric amounts of catalysts. researchgate.net Novel pathways could explore catalytic, one-pot syntheses that minimize waste and energy consumption. For instance, the development of chemoenzymatic processes, utilizing enzymes like nitroreductases for the synthesis of aniline (B41778) precursors, offers a green alternative to traditional chemical reductions that use heavy metal catalysts. acs.orgnih.gov
Furthermore, research into innovative synthetic strategies, such as those involving researchgate.netresearchgate.net-sigmatropic rearrangements or novel catalytic systems, could provide more direct and atom-economical routes to this and related benzophenone (B1666685) structures. researchgate.net The synthesis of various benzophenone derivatives often involves multi-step reactions, including Friedel-Crafts acylation, oxidation, and coupling reactions, highlighting the need for more streamlined processes. google.comnih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Potential Challenges |
|---|---|---|
| Catalytic Friedel-Crafts Acylation | Reduced catalyst loading, potential for milder conditions. | Catalyst deactivation, regioselectivity control. |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. acs.orgnih.gov | Enzyme stability and cost, substrate scope limitations. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste and purification steps. | Optimization of complex reaction parameters. |
| Flow Chemistry Synthesis | Improved safety and control, potential for scalability. beilstein-journals.org | Initial setup cost, potential for clogging. |
Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis and study of complex molecules like this compound. ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even suggest novel synthetic pathways. nih.govacs.orgacs.org This predictive power can significantly reduce the number of experiments required, saving time and resources. researchgate.neteurekalert.org
Advancements in Spectroscopic Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. Advancements in spectroscopic techniques are enabling more precise in-situ monitoring of the synthesis of this compound and its derivatives. spectroscopyonline.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products without the need for sample extraction. researchgate.net
Moreover, extractive electrospray ionization mass spectrometry (EESI-MS) has been shown to be an effective online method for studying reaction mechanisms by detecting reactants, intermediates, and byproducts in real-time. nih.govresearchgate.net The application of these advanced analytical methods can lead to a better understanding of the reaction pathways involved in the synthesis of substituted anilines and benzophenones, facilitating the optimization of reaction conditions for improved yield and purity. nih.govresearchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in a flow chemistry setup, also offers a powerful platform for real-time analysis and characterization of reaction products. beilstein-journals.orguii.ac.idresearchgate.netuii.ac.id
Table 2: In-Situ Monitoring Techniques and Their Applications
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| In-Situ FTIR/Raman | Functional group changes, reaction kinetics. researchgate.net | Monitoring the progress of acylation and reduction steps. |
| EESI-MS | Detection of intermediates and byproducts, mechanistic insights. nih.govresearchgate.net | Elucidating the mechanism of formation and potential side reactions. |
| Flow NMR | Structural determination of products and intermediates in real-time. beilstein-journals.org | Optimizing reaction conditions in continuous flow synthesis. |
Deeper Theoretical Understanding of Structure-Reactivity Relationships in Substituted Anilines
Computational chemistry and theoretical studies are becoming increasingly important for understanding the fundamental principles that govern the reactivity of molecules. For substituted anilines like this compound, theoretical calculations can provide deep insights into their electronic structure, reactivity, and the mechanisms of their reactions. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions, predict reaction barriers, and explain the influence of substituents on reactivity. researchgate.net This theoretical understanding can guide the rational design of experiments and the development of more efficient synthetic methods. researchgate.net By correlating theoretical parameters with experimental observations, a more comprehensive picture of the structure-reactivity relationships in this class of compounds can be developed. researchgate.net
Exploration of New Catalytic Systems for Selective Transformations
The development of novel and highly selective catalytic systems is a cornerstone of modern organic synthesis. For the synthesis and transformation of this compound, future research will likely explore a range of new catalysts to improve efficiency and selectivity. This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. nih.govacs.org
For instance, metal nanoparticles supported on various materials have shown great promise in the selective hydrogenation of nitroarenes to anilines, a key step in the synthesis of many aniline derivatives. mdpi.comresearchgate.net Additionally, the development of catalytic systems for the selective functionalization of the aromatic rings or the amino group of this compound will open up new avenues for the synthesis of complex molecules. capes.gov.br Research into biocatalysis also presents an opportunity for highly selective and sustainable transformations. acs.orgnih.gov
Expanding the Scope of this compound in Diverse Synthetic Applications
While this compound is a valuable intermediate, its full potential in synthetic organic chemistry is yet to be realized. Future research will likely focus on expanding its applications as a building block for the synthesis of a wide range of organic molecules. Its unique combination of a benzophenone core, a fluoro substituent, and an aniline moiety makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and materials with interesting photophysical properties. nih.govmdpi.comrsc.org
For example, the aniline group can be readily diazotized and converted into a variety of other functional groups, while the benzophenone moiety can be a key structural element in photoinitiators or in molecules with biological activity. nih.gov The presence of the fluorine atom can also be exploited to modulate the physicochemical and biological properties of the final products. beilstein-journals.org The development of new synthetic methodologies that utilize this compound as a key starting material will undoubtedly lead to the discovery of novel compounds with valuable properties. nih.govuochb.czresearchgate.netnih.govnih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 3-benzoyl-4-fluoroaniline hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts acylation of 4-fluoroaniline with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a common route . Acid hydrolysis (e.g., using concentrated HCl at 70–80°C for 4 hours) can then protonate the amine group to form the hydrochloride salt. Yield optimization requires precise stoichiometric control of benzoyl chloride, inert reaction environments, and purification via recrystallization (e.g., using ethanol/water mixtures). HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .
Q. How can spectroscopic techniques (NMR, FTIR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic proton signals in the 6.8–8.0 ppm range confirm the benzoyl and fluorophenyl groups. A singlet near δ 10.5 ppm (¹H) corresponds to the NH₃⁺Cl⁻ group. Fluorine coupling splits aromatic carbon signals in ¹³C NMR .
- FTIR : Stretching vibrations at ~3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1220 cm⁻¹ (C-F) are diagnostic. Compare with PubChem spectral data for validation .
Q. What solvents and storage conditions are recommended to ensure the stability of this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Use anhydrous DMSO or ethanol for dissolution in experiments. Decomposition above 200°C (observed via TGA) necessitates avoiding high-temperature applications .
Advanced Research Questions
Q. How does the electron-withdrawing benzoyl group influence the reactivity of the 4-fluoroaniline moiety in cross-coupling reactions?
- Methodological Answer : The benzoyl group reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 4-bromophenylboronic acid) in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated reaction pathways .
Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can structure-activity relationships (SAR) be explored?
- Methodological Answer : Preliminary studies suggest the benzoyl group disrupts bacterial cell membranes via hydrophobic interactions, while the fluorine atom enhances bioavailability. For SAR:
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Discrepancies arise from impurities or hydration states. Conduct a systematic study:
- Prepare saturated solutions in DMF, DMSO, and acetonitrile at 25°C.
- Filter and quantify dissolved compound via UV-Vis (λ = 254 nm).
- Cross-validate with computational solubility parameters (Hansen solubility theory) .
Q. What analytical strategies are recommended to detect decomposition products under oxidative conditions?
- Methodological Answer : Use LC-QTOF-MS with electrospray ionization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
